molecular formula C29H27N5O3 B13362732 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B13362732
M. Wt: 493.6 g/mol
InChI Key: WGCQHQUCQHZAOV-YRYWOCESSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound that features a benzimidazole moiety fused with an isoindoloquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the isoindoloquinazoline moiety. Key steps include:

    Formation of Benzimidazole Derivative: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole derivative is then alkylated using a suitable alkyl halide to introduce the 2-methylbutyl group.

    Formation of Isoindoloquinazoline Moiety: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under high-temperature conditions.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the isoindoloquinazoline moiety using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Isoindoloquinazoline Derivatives: Compounds with similar structures that may have anticancer or antimicrobial properties.

Uniqueness

What sets N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide apart is its dual moiety structure, combining the properties of both benzimidazole and isoindoloquinazoline. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C29H27N5O3

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C29H27N5O3/c1-3-17(2)25(26-30-21-13-7-8-14-22(21)31-26)32-24(35)16-33-27-18-10-4-5-11-19(18)29(37)34(27)23-15-9-6-12-20(23)28(33)36/h4-15,17,25,27H,3,16H2,1-2H3,(H,30,31)(H,32,35)/t17-,25-,27?/m0/s1

InChI Key

WGCQHQUCQHZAOV-YRYWOCESSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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